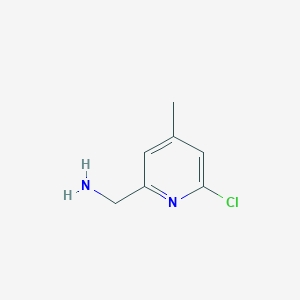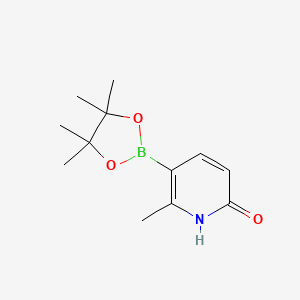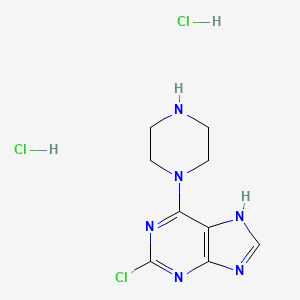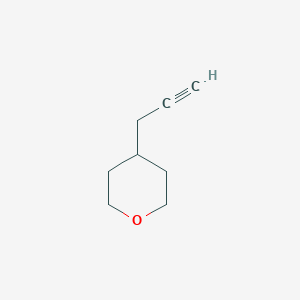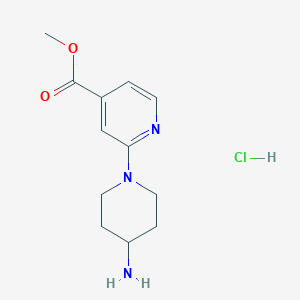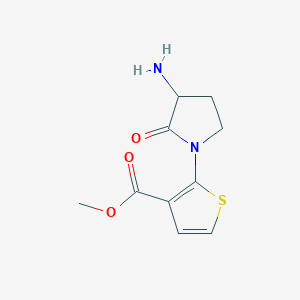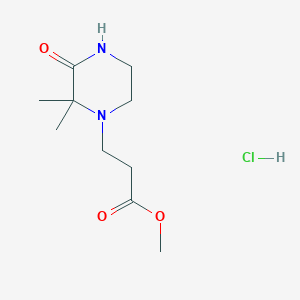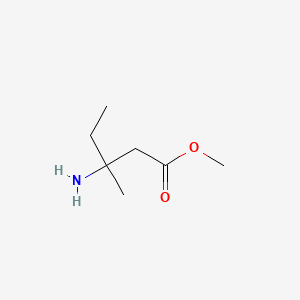
(3,4-Difluoro-2-formylphenyl)boronic acid
Descripción general
Descripción
“(3,4-Difluoro-2-formylphenyl)boronic acid” is an organic compound with the CAS Number: 1451392-91-8 . It has a molecular weight of 185.92 . It is a solid at room temperature and is stored in a refrigerator . It is used as a reactant in the synthesis of several organic compounds .
Molecular Structure Analysis
The InChI code for “(3,4-Difluoro-2-formylphenyl)boronic acid” is1S/C7H5BF2O3/c9-6-2-1-5 (8 (12)13)4 (3-11)7 (6)10/h1-3,12-13H . This indicates the presence of boron, fluorine, and oxygen atoms in the molecule. Chemical Reactions Analysis
“(3,4-Difluoro-2-formylphenyl)boronic acid” can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .Physical And Chemical Properties Analysis
“(3,4-Difluoro-2-formylphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 185.92 and is stored in a refrigerator .Aplicaciones Científicas De Investigación
Organic Synthesis
(3,4-Difluoro-2-formylphenyl)boronic acid is utilized as a starting material in organic synthesis due to its ability to form stable covalent bonds with various organic molecules. This property is particularly useful in the construction of complex organic compounds, including pharmaceuticals and polymers .
Medicine
In the medical field, phenyl boronic acids, including (3,4-Difluoro-2-formylphenyl)boronic acid, are known to act as inhibitors of serine protease and kinase enzymes. These enzymes are involved in the growth, progression, and metastasis of tumor cells, making boronic acids valuable in cancer research and treatment .
Boron Neutron Capture Therapy (BNCT)
Boron compounds like (3,4-Difluoro-2-formylphenyl)boronic acid are used in BNCT, a type of radiation therapy for treating cancer. The boron atoms capture neutrons and undergo fission reactions that selectively destroy cancer cells while sparing healthy tissue .
Cell Capture and Release
This compound has been used in dynamic covalent hydrogels for triggered cell capture and release. The formation of boronic ester bonds with carbohydrates on the cell surface allows for efficient cell capture at specific pH levels and detachment with glucose concentration changes .
Sensing Applications
Boronic acids are integral to the development of fluorescent sensors for detecting various biological substances. They can be used to sense catecholamines like dopamine and its derivatives due to their ability to interact with cis-diols present in these molecules .
Suzuki Coupling Reactions
(3,4-Difluoro-2-formylphenyl)boronic acid is employed in Suzuki coupling reactions—a type of cross-coupling reaction that forms carbon-carbon bonds. This reaction is pivotal in creating pharmacologically active compounds such as antihypertensive agents .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of (3,4-Difluoro-2-formylphenyl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
(3,4-Difluoro-2-formylphenyl)boronic acid interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by (3,4-Difluoro-2-formylphenyl)boronic acid, affects various biochemical pathways. This compound is used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It also participates in the synthesis of flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst , and in the formation of conjugated fluorodiazaborinines by treating with diamines via an intermolecular dehydration reaction for the detection of explosives .
Result of Action
The molecular and cellular effects of (3,4-Difluoro-2-formylphenyl)boronic acid’s action are primarily observed in the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction results in the synthesis of various compounds, including fluorinated biaryl derivatives, flurodiarylmethanols, and conjugated fluorodiazaborinines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3,4-Difluoro-2-formylphenyl)boronic acid. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst Additionally, the stability of this compound may be affected by factors such as temperature, pH, and the presence of other chemicals
Propiedades
IUPAC Name |
(3,4-difluoro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETVLJWTRCPAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260004 | |
| Record name | B-(3,4-Difluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451392-91-8 | |
| Record name | B-(3,4-Difluoro-2-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3,4-Difluoro-2-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




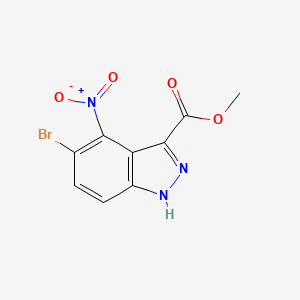
![1-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1430171.png)

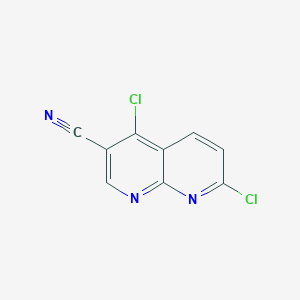
![4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B1430176.png)
